Benzyl-(6-methyl-pyridin-2-ylmethyl)-amine hydrochloride
Overview
Description
Benzyl-(6-methyl-pyridin-2-ylmethyl)-amine hydrochloride is an organic compound that features a benzyl group attached to a 6-methyl-pyridin-2-ylmethyl amine. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-(6-methyl-pyridin-2-ylmethyl)-amine hydrochloride typically involves the following steps:
Starting Materials: Benzyl chloride, 6-methyl-2-pyridinemethanamine, and hydrochloric acid.
Reaction: The benzyl chloride reacts with 6-methyl-2-pyridinemethanamine in the presence of a base such as sodium hydroxide to form Benzyl-(6-methyl-pyridin-2-ylmethyl)-amine.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products:
Oxidation: Corresponding benzyl alcohols or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl-(6-methyl-pyridin-2-ylmethyl)-amine hydrochloride is utilized in several research fields:
Chemistry: As a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: In the study of enzyme inhibitors and receptor binding assays.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism by which Benzyl-(6-methyl-pyridin-2-ylmethyl)-amine hydrochloride exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, influencing their function.
Comparison with Similar Compounds
Benzylamine: Lacks the pyridine ring, making it less versatile in certain chemical reactions.
6-Methyl-2-pyridinemethanamine: Does not have the benzyl group, affecting its reactivity and applications.
N-Benzylpyridin-2-amine: Similar structure but without the methyl group, which can influence its chemical properties and reactivity.
Uniqueness: Benzyl-(6-methyl-pyridin-2-ylmethyl)-amine hydrochloride is unique due to the presence of both the benzyl and 6-methyl-pyridin-2-ylmethyl groups, which confer specific reactivity and binding properties, making it valuable in diverse research and industrial applications.
Properties
IUPAC Name |
N-[(6-methylpyridin-2-yl)methyl]-1-phenylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.ClH/c1-12-6-5-9-14(16-12)11-15-10-13-7-3-2-4-8-13;/h2-9,15H,10-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OICPLHUKLZJMTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CNCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.